Perylene-1,2,3,4-tetracarboxylic acid

Description

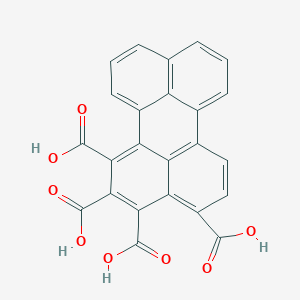

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is a polycyclic aromatic hydrocarbon derivative with four carboxylic acid groups at the 3,4,9,10 positions. Its dianhydride form, perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), is a cornerstone for synthesizing functional dyes and semiconductors due to its planar π-conjugated core, high thermal stability (>300°C), and strong absorption in the visible spectrum (400–600 nm) . PTCDA serves as a precursor to diimides, salts, and polymers, enabling diverse applications in organic electronics, energy storage, and bioimaging .

Properties

CAS No. |

62239-41-2 |

|---|---|

Molecular Formula |

C24H12O8 |

Molecular Weight |

428.3 g/mol |

IUPAC Name |

perylene-1,2,3,4-tetracarboxylic acid |

InChI |

InChI=1S/C24H12O8/c25-21(26)13-8-7-11-10-5-1-3-9-4-2-6-12(14(9)10)16-15(11)17(13)19(23(29)30)20(24(31)32)18(16)22(27)28/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |

InChI Key |

WSRHMJYUEZHUCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C(=O)O)C(=C(C(=C5C3=CC=C2)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

Perylene derivatives are extensively used in organic photovoltaic devices and field-effect transistors. Their ability to act as electron acceptors enhances the efficiency of these devices. For instance, perylene diimides derived from perylene-3,4,9,10-tetracarboxylic acid have shown promise in improving charge transport properties in organic thin-film transistors .

Case Study:

A study demonstrated that incorporating perylene diimides into organic solar cells significantly increased their power conversion efficiency due to enhanced light absorption and charge separation capabilities .

Fluorescent Dyes and Pigments

Perylene-1,2,3,4-tetracarboxylic acid is utilized to synthesize high-performance fluorescent dyes. These dyes exhibit high thermal stability and lightfastness, making them suitable for applications in coatings and plastics.

Data Table: Perylene Dye Properties

| Property | Value |

|---|---|

| Lightfastness | Excellent |

| Thermal Stability | High |

| Emission Wavelength | 500 - 600 nm |

Case Study:

Research indicates that perylene-based dyes can be incorporated into plastics for outdoor applications without significant degradation over time .

Sensing Applications

The compound has been applied in the development of photoelectrochemical sensors. For example, a sensing platform utilizing perylene-3,4,9,10-tetracarboxylic acid was developed for detecting organophosphate pesticides. The heterojunction formed with titanium dioxide exhibited enhanced sensitivity due to the photoactive properties of the perylene derivative .

Case Study:

A study reported a detection limit of 0.1 µM for 4-nitrophenolate using a perylene-titanium dioxide sensor platform .

Coatings and Plastics

Perylene derivatives are used as colorants in various industrial applications due to their vibrant colors and stability under UV light exposure. The incorporation of these compounds into coatings provides not only aesthetic appeal but also functional benefits like UV protection.

Data Table: Industrial Applications of Perylene Derivatives

| Application | Description |

|---|---|

| Coatings | UV-resistant pigments |

| Plastics | Colorants with durability |

| Textiles | High-performance dyes |

Photovoltaic Devices

The application of perylene derivatives in solar cells has gained attention due to their ability to enhance light absorption and improve charge transport mechanisms.

Data Table: Performance Metrics of Perylene-based Solar Cells

| Metric | Value |

|---|---|

| Power Conversion Efficiency | Up to 12% |

| Stability | > 80% after 1000 hours |

Comparison with Similar Compounds

Structural and Functional Derivatives

Perylene Diimides (PDIs)

PDIs are synthesized by replacing PTCDA’s anhydride oxygen atoms with amine groups. For example:

- N,N′-bis(ethylenediamine)perylene-3,4,9,10-tetracarboxylic bisimide (compound 2 in ): Synthesized via refluxing PTCDA with ethylenediamine (46% yield, m.p. >300°C). This derivative exhibits strong N-H and C=O IR stretches (3,360 and 1,674 cm⁻¹) and solubility in polar solvents .

- N,N′-diamino-3,4,9,10-perylenetetracarboxylic polyimide (PI): Used in Na-ion batteries, achieving high specific capacity (150 mAh/g) due to enhanced electron transport .

Key Differences from PTCDA :

- PDIs exhibit tunable solubility (e.g., via alkyl or aryl substituents) and higher electron affinity , making them superior for n-type semiconductors .

- PTCDA’s anhydride groups limit solubility, necessitating functionalization for processability .

Perylene Salts

- Magnesium and Zinc Salts of PTCA (): Synthesized via PTCDA hydrolysis and subsequent salt formation. These salts integrate into epoxy coatings as corrosion inhibitors, leveraging their redox-active properties .

- Potassium Salt of PTCA : Used in aqueous synthesis of pigments (95% yield for PR 179 pigment) .

Comparison with PTCDA :

- Salts improve aqueous compatibility but sacrifice thermal stability (decomposition <300°C vs. PTCDA’s stability >300°C) .

Perylene Monoimides (PMIs)

PMIs retain one anhydride group and one imide group. Example:

- N-(2-ethylhexyl)-N′-(3-(triethoxysilyl)propyl)perylene-3,4,9,10-tetracarboxylic acid diimide (PDI-2 in ): Used in silica hybrids for anisotropic optoelectronic materials .

Key Differences :

- PMIs offer asymmetric functionalization, enabling directional assembly in nanostructures, unlike symmetric PTCDA or PDIs .

Electronic and Optical Properties

Preparation Methods

Chromic Acid-Mediated Oxidation

Chromic acid (H₂CrO₄) has been extensively used to oxidize perylene and its derivatives into polycarboxylic acids. For example, exhaustive oxidation of perylene with chromic acid under controlled conditions yields 4-oxo-4H-benz[de]anthracene-7,8-dicarboxylic anhydride, a precursor to tetracarboxylic acids. While this method is well-documented for 3,4,9,10-substituted perylenes, analogous pathways may apply to the 1,2,3,4 isomer. Key steps include:

-

Initial Oxidation : Perylene is treated with chromic acid in sulfuric acid at elevated temperatures (100–140°C) to introduce hydroxyl or ketone groups.

-

Secondary Oxidation : Further reaction with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) converts intermediate quinones into carboxylic acids.

A critical challenge lies in achieving regioselective oxidation at the 1,2,3,4 positions. Steric and electronic factors favor functionalization at the 3,4,9,10 positions due to their higher reactivity, necessitating tailored reaction conditions or protective group strategies.

Multi-Step Synthesis via Anhydride Intermediates

Formation of Perylenequinone Intermediates

Perylenequinones serve as common intermediates in tetracarboxylic acid synthesis. For instance, 3,10-perylenequinone undergoes oxidation with manganese dioxide (MnO₂) in concentrated sulfuric acid to yield dicarboxylic anhydrides. Adapting this approach for the 1,2,3,4 isomer would require:

-

Regioselective Quinone Formation : Oxidative dimerization of naphthol derivatives or directed metalation to position substituents at the 1,2,3,4 sites.

-

Anhydride Formation : Reaction of the quinone with acetic anhydride or thionyl chloride (SOCl₂) to generate reactive intermediates.

-

Hydrolysis : Treatment with aqueous base (e.g., NaOH) converts anhydrides into carboxylic acids.

Table 1: Comparison of Oxidation Conditions for Perylene Derivatives

Challenges in Regioselective Functionalization

Competing Reaction Pathways

The symmetry of perylene complicates selective substitution at the 1,2,3,4 positions. For example, nucleophilic aromatic substitution (SNAr) reactions on dibromoperylene derivatives predominantly target the 7-position due to imide activation. Similarly, oxidative pathways favor the 3,4,9,10 positions, as seen in the synthesis of perylene-3,4,9,10-tetracarboxylic acid diimide.

Protective Group Strategies

To direct functionalization toward the 1,2,3,4 positions, protective groups such as esters or ethers could be employed. For example:

-

Esterification : Temporary protection of carboxylic acid groups at undesired positions using alkyl halides.

-

Directed Metalation : Using lithiating agents (e.g., LDA) to deprotonate specific C–H bonds, followed by carboxylation with CO₂.

However, these methods remain speculative for the 1,2,3,4 isomer due to a lack of direct experimental evidence.

Purification and Characterization

Chromatographic Techniques

Purification of this compound requires advanced chromatographic methods due to its low solubility and similarity to byproducts. Reported techniques include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing perylene-3,4,9,10-tetracarboxylic acid (PTCA) derivatives?

- Methodology : PTCA derivatives are typically synthesized via hydrothermal reactions or precursor-mediated self-assembly. For example, terbium(III)-coordinated PTCA complexes (e.g., Tb(H₃PTC)₃) are synthesized using PTCDA (perylene-3,4,9,10-tetracarboxylic dianhydride) and terbium nitrate under hydrothermal conditions . Insoluble PTCDA can be converted into nanofibers by chemical reaction-mediated self-assembly of its soluble precursor, PTCA . Functionalization at the imide or bay positions is achieved through nucleophilic substitution or condensation reactions, as seen in N,N′-didodecyl derivatives .

Q. How can the optical properties of perylene tetracarboxylic acid derivatives be characterized?

- Methodology : UV-Vis absorption and photoluminescence spectroscopy are standard for evaluating absorption/emission profiles. For instance, PTCDA exhibits strong red emission, while its terbium complex (Tb(H₃PTC)₃) shows blue-green luminescence . Time-resolved fluorescence spectroscopy and quantum yield measurements resolve exciton dynamics, critical for applications in organic electronics . Bay-substituted derivatives (e.g., 1,7-di(3-methylphenoxy)) require comparative studies to assess substituent effects on absorption maxima .

Q. What role does functionalization play in modifying the electronic properties of perylene-based materials?

- Methodology : Functional groups at bay or imide positions alter HOMO-LUMO levels and charge transport. For example, bromination at the 1,6,7,12 positions of PTCDA enables further coupling with benzocyclobutene groups, enhancing thermal stability and optoelectronic performance . Pyridyl substituents (e.g., N,N′-di(4-pyridyl) derivatives) improve solubility and interfacial interactions in organic thin-film transistors (OTFTs) .

Advanced Research Questions

Q. What strategies resolve discrepancies in photophysical data for perylene diimides under varying solvent environments?

- Methodology : Solvent polarity and aggregation effects significantly influence photophysical behavior. Controlled solvent annealing or doping with surfactants (e.g., sodium dodecyl sulfate) can suppress aggregation-induced quenching . Density functional theory (DFT) simulations correlate experimental Stokes shifts with solvatochromic effects, as demonstrated in 3,4,9,10-perylene tetracarboxylic acid diimides .

Q. How can perylene derivatives enhance 2D transition metal dichalcogenide (TMD) synthesis?

- Methodology : Perylene salts (e.g., PTAS, perylene tetracarboxylic acid tetrapotassium salt) act as seeding promoters for MoS₂ growth. A sub-monolayer of PTAS spin-coated onto substrates increases surface adhesion, enabling uniform CVD growth of monolayer MoS₂ . The π-conjugated structure of PTCDA facilitates epitaxial alignment, reducing defect density in TMD heterostructures .

Q. What mechanistic insights explain the self-assembly of PTCDA into nanostructured materials?

- Methodology : Solvent-mediated phase separation drives PTCDA nanofiber formation. PTCA (the soluble precursor) undergoes controlled acidification or thermal treatment to induce anisotropic crystallization. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) reveal that π-π stacking and hydrogen bonding govern fiber morphology . Surface energy modulation via substrate functionalization (e.g., SiO₂ vs. graphene) further directs assembly kinetics .

Contradictions and Limitations in Evidence

- Synthetic Reproducibility : Hydrothermal synthesis of terbium-PTCA complexes requires precise control of pH and temperature, which may explain variability in luminescence efficiency across studies.

- Bay vs. Imide Functionalization : While bromination at bay positions enhances reactivity , over-substitution can reduce charge carrier mobility due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.